
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Vue d'ensemble
Description
“1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 397310-83-7 . It has a molecular weight of 154.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid . The InChI code is 1S/C6H6N2O3/c1-8-3-7-2-4 (5 (8)9)6 (10)11/h2-3H,1H3, (H,10,11) and the InChI key is JJNBMNOFEWLXRC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Research into the synthesis and reactions of Biginelli-compounds, which are closely related to 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives, has revealed various chemical reactions these compounds can undergo. This includes methylation and acylation, synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation, and a Dimroth-like rearrangement yielding 6H-1,3-thiazines. Moreover, the formation of indeno[1,2-d]pyrimidines and a route for the preparation of 4,6-disubstituted-pyrimidine-5-carbonitriles starting with Biginelli-compound has been presented (Kappe & Roschger, 1989).
Biological Activity
Studies have indicated the potential of derivatives of this compound in various biological activities. For instance, the synthesis and antimicrobial evaluation of novel dihydropyrimidine-5-carboxylic acids have shown significant to moderate antibacterial and antifungal activities (Shastri & Post, 2019). Furthermore, certain dihydropyrimidines have been tested for anti-hypertensive activity, revealing new insights about structure-activity relationships (Rana, Kaur, & Kumar, 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary target of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO), an enzyme that plays a crucial role in the metabolism of purines in the body . This enzyme is a significant target for the effective treatment of hyperuricemia-associated diseases .
Mode of Action
This compound interacts with its target, Xanthine Oxidase, by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions are significant for the activity of this compound as an inhibitor of Xanthine Oxidase .
Biochemical Pathways
The action of this compound affects the purine scavenging pathway. This pathway involves the generation of uric acid and reactive oxygen species, which are the oxidative end-products of xanthine and hypoxanthine under the catalysis of Xanthine Oxidase . The inhibition of Xanthine Oxidase by this compound can therefore reduce the levels of these end-products, which are associated with various pathogeneses such as inflammation, atherosclerosis, and carcinogenesis .
Result of Action
The molecular and cellular effects of the action of this compound involve the inhibition of Xanthine Oxidase, leading to a reduction in the levels of uric acid and reactive oxygen species. This can help in the effective treatment of hyperuricemia-associated diseases .
Analyse Biochimique
Biochemical Properties
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of xanthine oxidase (XO). Xanthine oxidase is an enzyme involved in the oxidative metabolism of purines, leading to the production of uric acid. The compound interacts with key residues of the XO enzyme, such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009, through hydrogen bonds, π-π stacking, and hydrophobic interactions . These interactions inhibit the activity of XO, making this compound a potential therapeutic agent for hyperuricemia-associated diseases.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in the degradation of the extracellular matrix in conditions such as breast cancer, osteoarthritis, and rheumatoid arthritis . By inhibiting MMP-13, the compound can potentially modulate cellular processes related to these diseases, affecting cell function and signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of xanthine oxidase, forming hydrogen bonds and hydrophobic interactions with key residues . This binding inhibits the enzyme’s activity, reducing the production of uric acid. Additionally, the compound’s inhibition of MMP-13 involves similar binding interactions, leading to the modulation of extracellular matrix degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal storage conditions, with a purity of 95% . Long-term studies have shown that its inhibitory effects on xanthine oxidase and MMP-13 remain consistent over time, indicating its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits xanthine oxidase and MMP-13 without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase, leading to the inhibition of uric acid production . The compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the levels of uric acid and other related metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on enzymes such as xanthine oxidase and MMP-13 . This localization is crucial for its activity and function in modulating biochemical reactions and cellular processes.
Propriétés
IUPAC Name |
1-methyl-6-oxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-3-7-2-4(5(8)9)6(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNBMNOFEWLXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626250 | |
| Record name | 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397310-83-7 | |
| Record name | 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


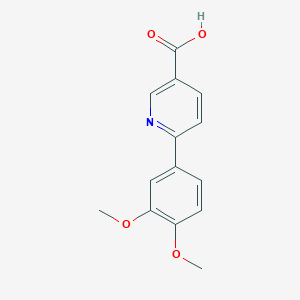

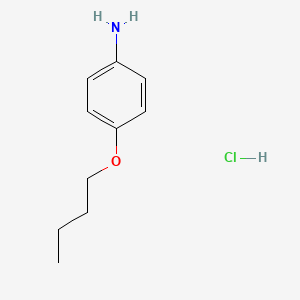





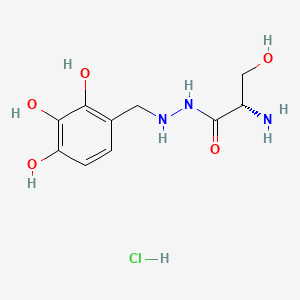
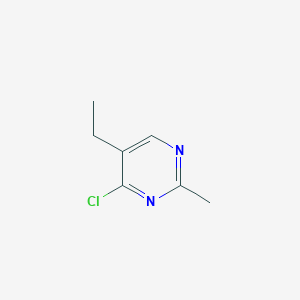

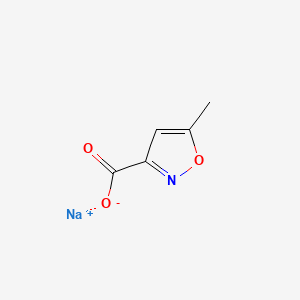
![Benzenesulfonic acid, 4-[2-[2,4-dihydroxy-3-(2-phenyldiazenyl)phenyl]diazenyl]-, sodium salt (1:1)](/img/structure/B1629861.png)

